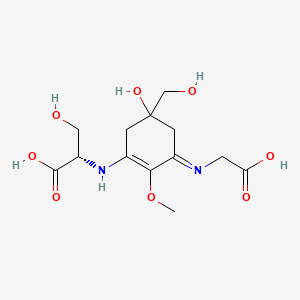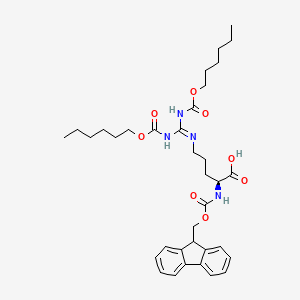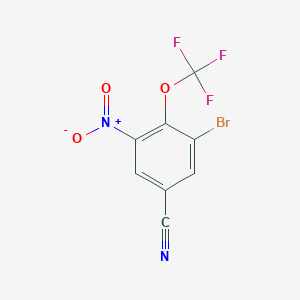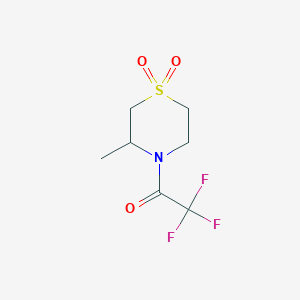
2,2,2-Trifluoro-1-(3-methyl-1,1-dioxidothiomorpholino)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(3-methyl-1,1-dioxidothiomorpholino)ethan-1-one is a fluorinated organic compound known for its unique chemical properties. It is often used in various chemical reactions and has applications in multiple scientific fields due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Direct Synthesis: One common method involves the reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent.
Friedel-Crafts Acylation: Another method involves the reaction of trifluoroacetic anhydride with benzene in the presence of a Lewis acid like aluminum chloride (AlCl3).
Gas Phase Reaction: A more industrial approach involves the reaction of trifluoromethane gas with benzoyl chloride.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: It can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Strong bases like sodium hydroxide (NaOH) or nucleophiles like cyanide (CN^-).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(3-methyl-1,1-dioxidothiomorpholino)ethan-1-one is used in various scientific research applications:
Mécanisme D'action
The compound exerts its effects primarily through its ability to participate in various chemical reactions. Its trifluoromethyl group enhances its reactivity and stability, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved often include enzyme active sites where the compound can act as an inhibitor or substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the thiomorpholine ring.
1,1,1-Trifluoro-2-iodoethane: Another fluorinated compound but with different reactivity due to the presence of iodine.
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone: Similar in having a trifluoromethyl group but with a nitro group instead of a thiomorpholine ring.
Uniqueness
2,2,2-Trifluoro-1-(3-methyl-1,1-dioxidothiomorpholino)ethan-1-one is unique due to the presence of both the trifluoromethyl group and the thiomorpholine ring, which confer distinct chemical properties and reactivity patterns compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H10F3NO3S |
|---|---|
Poids moléculaire |
245.22 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)ethanone |
InChI |
InChI=1S/C7H10F3NO3S/c1-5-4-15(13,14)3-2-11(5)6(12)7(8,9)10/h5H,2-4H2,1H3 |
Clé InChI |
GVFYUALPEWESAX-UHFFFAOYSA-N |
SMILES canonique |
CC1CS(=O)(=O)CCN1C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




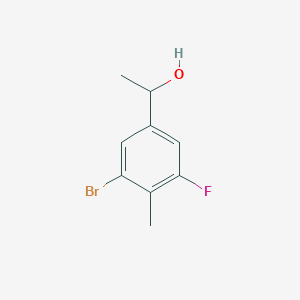
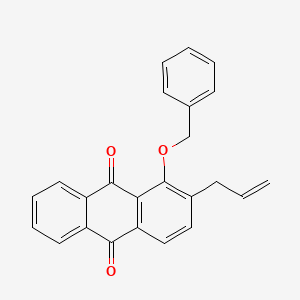

![(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride](/img/structure/B12846228.png)


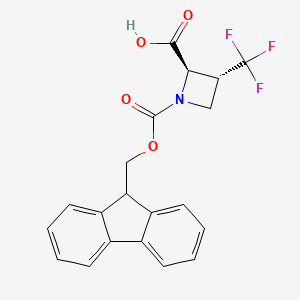
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol](/img/structure/B12846256.png)
